molecular formula C₆H₁₃NO₂·HCl B1145543 (1S,2R,4R)-4-Amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride CAS No. 155750-92-8

(1S,2R,4R)-4-Amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride

Cat. No.: B1145543
CAS No.: 155750-92-8
M. Wt: 131.173646
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R,4R)-4-Amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₆H₁₃NO₂·HCl and its molecular weight is 131.173646. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Precursor Role

  • Precursor in Antiviral and Antineoplastic Agents : The compound is synthesized from L-aspartic acid and serves as an isostere of ribose. It's used to construct nucleoside analogs with antiviral and antineoplastic activities, as exemplified by the synthesis of (+)-4'-deoxycarbapentostatin nucleoside (Rapoport, Chen, Mohareb, Ahn, Sim, & Ho, 2003).
  • Intermediate in Synthesis : The compound acts as an intermediate for preparing other important analogues, such as a carbocyclic analogue of β-2-deoxyribosylamine, demonstrating its utility in medicinal chemistry (Martin von Meltzer, Marsch, Carell, & Harms, 2005).

Biological Activity and Inhibition

  • Inhibition of β-Glucosidases : Derivatives of this compound have been found to inhibit β-glucosidases, suggesting its role as a protonated β-glucoside analogue (Boss, Leroy, Blaser, & Reymond, 2000).
  • Role in Pharmacological Chaperones : N-Functionalized derivatives act as pharmacological chaperones for GM1-gangliosidosis-associated lysosomal acid β-galactosidase, representing a new structural type of chaperones for this lysosomal storage disease (Schalli, Weber, Tysoe, Pabst, Thonhofer, Paschke, Stütz, Tschernutter, Windischhofer, & Withers, 2017).

Medicinal Chemistry Applications

Properties

IUPAC Name

(1S,2R,4R)-4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c7-5-1-4(3-8)6(9)2-5;/h4-6,8-9H,1-3,7H2;1H/t4-,5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYICTWRBPHOSE-JMWSHJPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1CO)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C[C@@H]([C@H]1CO)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.